

Dihydroaeruginoic Acid: A Technical Guide to its Antifungal and Antibacterial Properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Dihydroaeruginoic Acid	
Cat. No.:	B1218186	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroaeruginoic acid (Dha), a thiazoline derivative produced by various fluorescent pseudomonads, has demonstrated notable antifungal and antibacterial activity, particularly against phytopathogenic microorganisms. This technical guide provides a comprehensive overview of the current knowledge on Dha, focusing on its antimicrobial spectrum, biosynthesis, and potential mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antimicrobial agents.

Introduction

Dihydroaeruginoic acid, chemically known as 2-(2-hydroxyphenyl)-thiazolidine-4-carboxylic acid, is a secondary metabolite synthesized by bacteria of the Pseudomonas genus, including P. aeruginosa and P. fluorescens. It is a precursor in the biosynthesis of the siderophore pyochelin, a molecule involved in iron acquisition.[1][2] The antifungal properties of Dha have been recognized, positioning it as a molecule of interest for the development of new antifungal agents, especially in the context of agricultural applications.[3][4]

Antimicrobial Activity

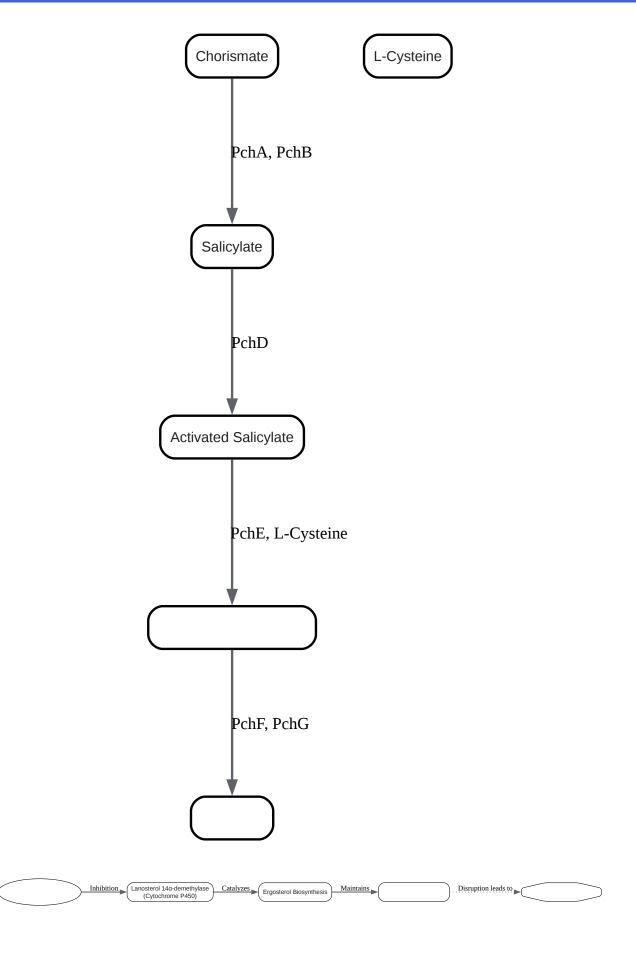
The antimicrobial activity of **Dihydroaeruginoic acid** has been evaluated against a range of fungal and bacterial species. The following tables summarize the available quantitative data on its inhibitory effects.

Table 1: Antifungal Activity of Dihydroaeruginoic Acid

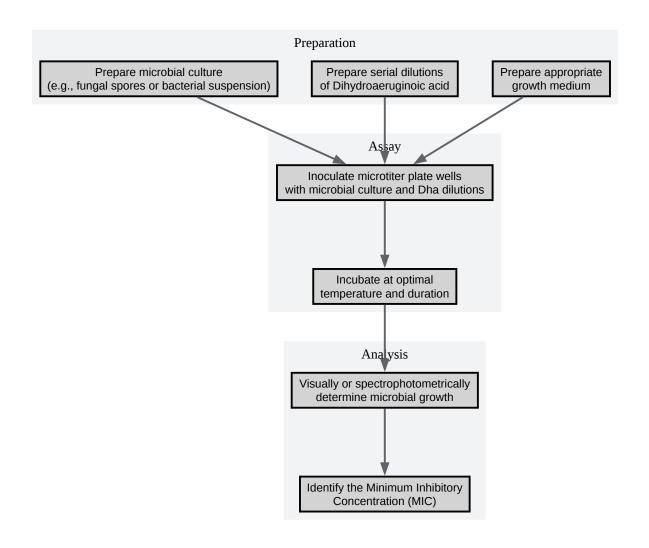
Fungal Species	Туре	Minimum Inhibitory Concentration (MIC)	Reference
Septoria tritici	Plant Pathogenic Fungus	Data reported, specific values not available in abstract	[4]
Rhizoctonia solani	Plant Pathogenic Fungus	Inhibited by 200 μ g/disc	Product Information
Pythium ultimum	Oomycete	Inhibited by 200 μ g/disc	Product Information
Botrytis cinerea	Plant Pathogenic Fungus	Inhibited by 200 μ g/disc	Product Information
Sclerotinia rolfsii	Plant Pathogenic Fungus	Inhibited by 200 μ g/disc	Product Information
Colletotrichum gloeosporioides	Plant Pathogenic Fungus	Inhibited by 200 μ g/disc	Product Information
Fusarium oxysporum	Plant Pathogenic Fungus	Inhibited by 200 μ g/disc	Product Information

Note: The primary source for detailed MIC values is the 1994 publication by Carmi and Carmeli in the Journal of Natural Products.[4] This table will be updated as more specific data becomes available.

Table 2: Antibacterial Activity of Dihydroaeruginoic Acid


Bacterial Species	Gram Stain	Minimum Inhibitory Concentration (MIC)	Reference
Bacillus subtilis	Positive	Inhibited by 200 μ g/disc	Product Information
Erwinia herbicola	Negative	Inhibited by 200 μ g/disc	Product Information
Streptomyces albus	Positive	Inhibited by 200 μ g/disc	Product Information

Note: The primary source for detailed MIC values is the 1994 publication by Carmi and Carmeli in the Journal of Natural Products.[4] This table will be updated as more specific data becomes available.


Biosynthesis of Dihydroaeruginoic Acid

Dihydroaeruginoic acid is an intermediate in the biosynthesis of pyochelin in Pseudomonas aeruginosa. The process is initiated with the conversion of chorismate to salicylate. Salicylate is then activated and condensed with a molecule of L-cysteine, which subsequently cyclizes to form the thiazoline ring of Dha.[2][5] This biosynthetic pathway is encoded by the pch gene cluster.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 2. Biosynthesis of pyochelin and dihydroaeruginoic acid requires the iron-regulated pchDCBA operon in Pseudomonas aeruginosa PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners -PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Dihydroaeruginoic Acid: A Technical Guide to its Antifungal and Antibacterial Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1218186#antifungal-and-antibacterial-activity-of-dihydroaeruginoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com